molecular formula C27H24ClN3O2S B11635770 4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B11635770
M. Wt: 490.0 g/mol
InChI Key: LUKOIPXHZBVAST-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a benzamide group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and oxirane .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H24ClN3O2S

Molecular Weight

490.0 g/mol

IUPAC Name

4-chloro-N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C27H24ClN3O2S/c28-21-15-13-20(14-16-21)25(32)30-26-24(19-8-3-1-4-9-19)31(18-23-12-7-17-33-23)27(34-26)29-22-10-5-2-6-11-22/h1-6,8-11,13-16,23H,7,12,17-18H2,(H,30,32)

InChI Key

LUKOIPXHZBVAST-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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